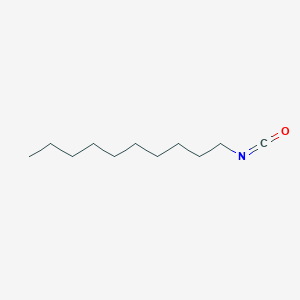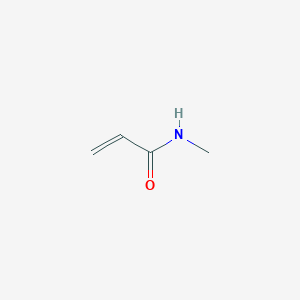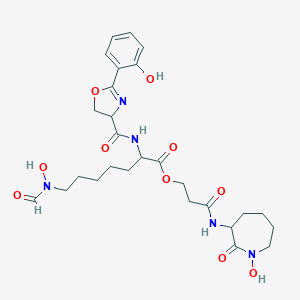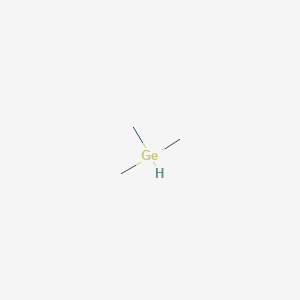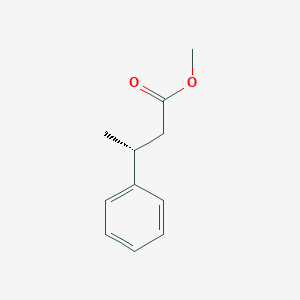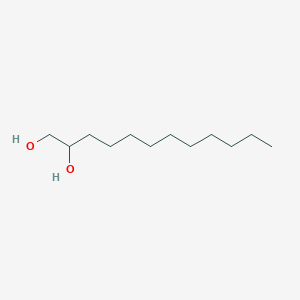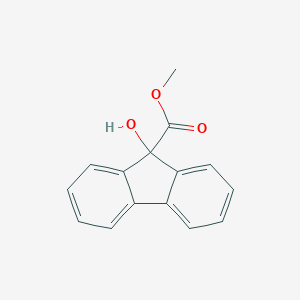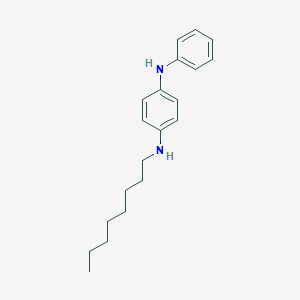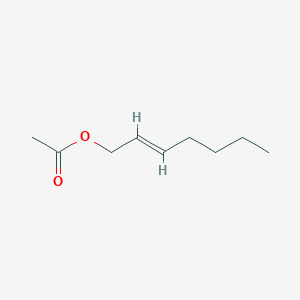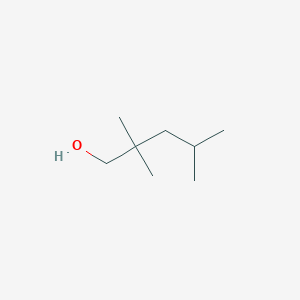![molecular formula C5H12O3S B074293 3-[(2-Hydroxyethyl)thio]-1,2-propanediol CAS No. 1468-40-2](/img/structure/B74293.png)
3-[(2-Hydroxyethyl)thio]-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)thio]-1,2-propanediol is an organic compound with the molecular formula C5H12O3S It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a 2-hydroxyethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)thio]-1,2-propanediol typically involves the reaction of 1,2-propanediol with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)thio]-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-[(2-Hydroxyethyl)thio]-1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)thio]-1,2-propanediol involves its interaction with specific molecular targets and pathways. The hydroxyl and thioether groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simple diol with two hydroxyl groups.
2-Mercaptoethanol: A thiol compound with a hydroxyl group.
Glycerol: A triol with three hydroxyl groups.
Uniqueness
3-[(2-Hydroxyethyl)thio]-1,2-propanediol is unique due to the presence of both hydroxyl and thioether groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
1468-40-2 |
|---|---|
Molecular Formula |
C5H12O3S |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C5H12O3S/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2 |
InChI Key |
RFEMNKMKESLWMT-UHFFFAOYSA-N |
SMILES |
C(CSCC(CO)O)O |
Canonical SMILES |
C(CSCC(CO)O)O |
| 1468-40-2 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
